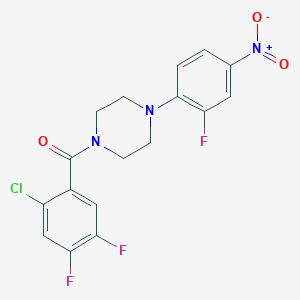

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Overview

Description

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, commonly referred to as CDP-791, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of compounds known as piperazine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of CDP-791 is not fully understood, but it is believed to involve the inhibition of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, CDP-791 prevents cancer cells from dividing and proliferating, ultimately leading to cell death.

Biochemical and Physiological Effects

CDP-791 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell division and proliferation, the induction of apoptosis, and the sensitization of cancer cells to radiation therapy. In addition, CDP-791 has been found to have low toxicity and to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDP-791 for lab experiments is its low toxicity and good tolerability, which allows for higher doses to be administered without causing harm to cells or animals. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target CDP-791.

Future Directions

There are several future directions for research on CDP-791, including:

1. Further studies to elucidate the mechanism of action and identify potential targets for combination therapy.

2. Clinical trials to evaluate the safety and efficacy of CDP-791 in humans.

3. Development of new formulations and delivery methods to improve the bioavailability and pharmacokinetics of CDP-791.

4. Investigation of the potential use of CDP-791 in combination with other cancer therapies, such as chemotherapy and immunotherapy.

5. Exploration of the potential use of CDP-791 in other diseases, such as neurodegenerative disorders and infectious diseases.

Conclusion

In conclusion, CDP-791 is a promising small molecule drug that has shown efficacy in preclinical studies of cancer. Its low toxicity and good tolerability make it a promising candidate for further development and clinical trials. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of CDP-791 involves several steps, starting with the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base to yield CDP-791. The purity of the compound is then improved by recrystallization from a suitable solvent.

Scientific Research Applications

CDP-791 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, CDP-791 has been found to sensitize cancer cells to radiation therapy, which may improve treatment outcomes.

properties

IUPAC Name |

(2-chloro-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O3/c18-12-9-14(20)13(19)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-15(16)21/h1-2,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUUVOHZEARTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135170 | |

| Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine | |

CAS RN |

330636-43-6 | |

| Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330636-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5063333.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(3-chlorophenyl)benzamide](/img/structure/B5063336.png)

![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5063341.png)

![N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063351.png)

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)

![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)